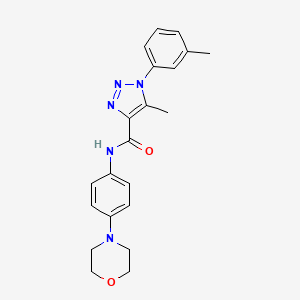

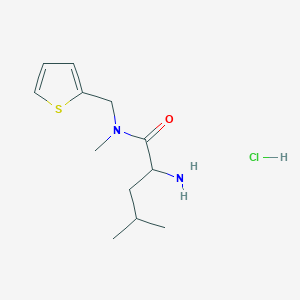

![molecular formula C8H11ClN4 B2822146 (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride CAS No. 1788054-70-5](/img/structure/B2822146.png)

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C7H8N4 . It belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is utilized in the ambient-temperature synthesis of novel compounds through condensation reactions, demonstrating its utility in creating new chemical entities with potential biological activities. For instance, a study reported the synthesis of novel N-pyrazolyl imine by condensing 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde, highlighting its role in facilitating organic transformations (Becerra, Cobo, & Castillo, 2021).

Photocytotoxicity and Cellular Imaging

The compound's derivatives have been explored for their photocytotoxic properties, providing a basis for developing novel therapeutic agents. A study involving iron(III) catecholates demonstrated their potential in cellular imaging and photocytotoxicity under red light, suggesting applications in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally related to "(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride," have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (Bouklah et al., 2005).

Catalytic Activities and Ligand Chemistry

The compound and its derivatives serve as ligands in metal complexes that exhibit significant catalytic activities. For example, palladium(II) complexes with ONN pincer ligand derivatives have been synthesized and shown to catalyze the Suzuki-Miyaura reaction efficiently, demonstrating the compound's versatility in facilitating important chemical reactions (Shukla et al., 2021).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes, receptors, and other proteins.

Eigenschaften

IUPAC Name |

(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEOPIMHKBQENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

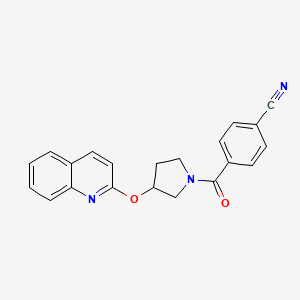

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)

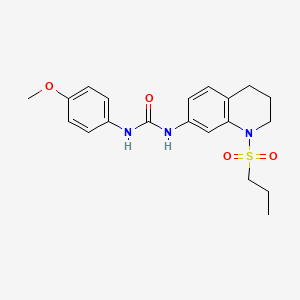

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

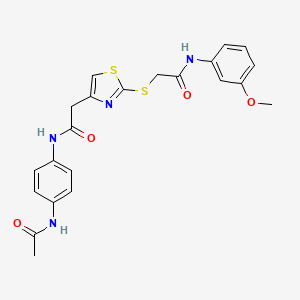

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)

![3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822077.png)

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)

![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)